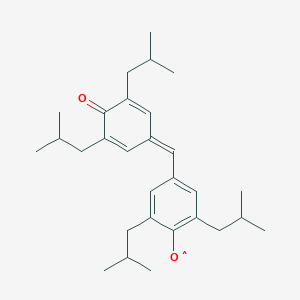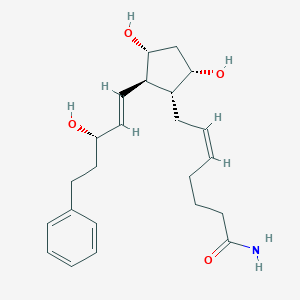
17-苯基-三正-PGF2α酰胺
描述
17-phenyl-trinor-PGF2alpha amide is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. This compound is known for its potent agonistic activity on the prostaglandin F (FP) receptor, making it significant in various biological and medical applications .
科学研究应用
17-phenyl-trinor-PGF2alpha amide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs.
Biology: Investigated for its role in modulating intraocular pressure and luteolysis.
Medicine: Utilized in the treatment of glaucoma and ocular hypertension due to its FP receptor agonistic activity.
Industry: Employed in the formulation of ocular hypotensive drugs.
作用机制
Target of Action
The primary target of 17-Phenyl-Trinor-PGF2alpha Amide is the prostaglandin F2alpha (PGF2alpha) receptor , also known as the FP receptor . This receptor plays a crucial role in various physiological processes, including smooth muscle contraction and luteolysis .
Mode of Action
17-Phenyl-Trinor-PGF2alpha Amide is a prostaglandin F2alpha (PGF2alpha) analog . It competes with native PGF2alpha for binding to the FP receptor . This interaction triggers a series of intracellular events, leading to the physiological responses associated with PGF2alpha.
Pharmacokinetics
It is known that prostaglandin analogs are metabolically stable . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 17-Phenyl-Trinor-PGF2alpha Amide’s action are likely to be similar to those of PGF2alpha, given its role as a PGF2alpha analog. These effects can include smooth muscle contraction and luteolysis . The specific effects would depend on the tissue and cell types expressing the FP receptor.
生化分析
Biochemical Properties
17-Phenyl-Trinor-PGF2alpha Amide interacts with the FP receptor . It is a prostanoid, a class of biomolecules that are involved in a variety of physiological and pathological processes .
Cellular Effects
The compound exerts its effects on various types of cells by binding to the FP receptor . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 17-Phenyl-Trinor-PGF2alpha Amide involves binding interactions with the FP receptor . This binding can lead to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 17-Phenyl-Trinor-PGF2alpha Amide can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 17-Phenyl-Trinor-PGF2alpha Amide can vary with different dosages in animal models
Metabolic Pathways
17-Phenyl-Trinor-PGF2alpha Amide is involved in the prostanoid metabolic pathway
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl-trinor-PGF2alpha amide involves multiple steps, starting from the basic prostaglandin structureThe reaction conditions typically involve the use of organic solvents like ethanol, DMF, and DMSO, with specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of 17-phenyl-trinor-PGF2alpha amide follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: 17-phenyl-trinor-PGF2alpha amide undergoes various chemical reactions, including:
Oxidation: Conversion to 15-keto derivatives.
Reduction: Formation of reduced prostaglandin analogs.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .
相似化合物的比较
Bimatoprost: Another prostaglandin analog used for similar applications.
Latanoprost: Known for its ocular hypotensive properties.
Travoprost: Used in the treatment of glaucoma.
Uniqueness: 17-phenyl-trinor-PGF2alpha amide is unique due to its specific structural modifications, which enhance its stability and potency as an FP receptor agonist. This makes it particularly effective in reducing intraocular pressure with fewer side effects compared to other analogs .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQWYIPCPFTJC-KDACTHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110291 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155205-89-3 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155205-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


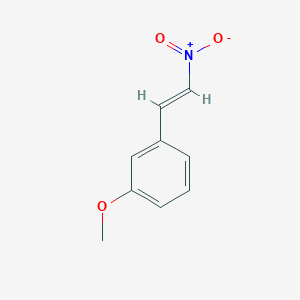
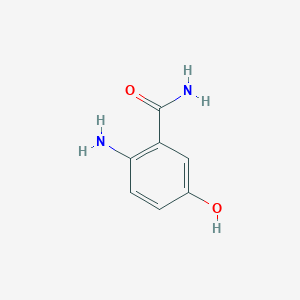


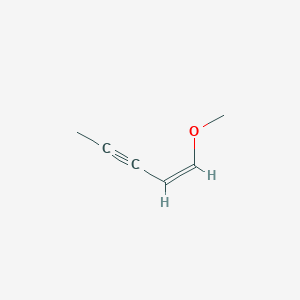
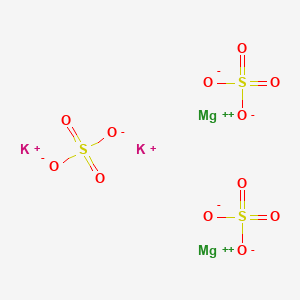
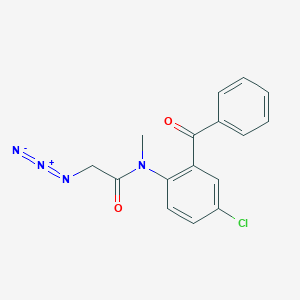
![(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one](/img/structure/B107575.png)
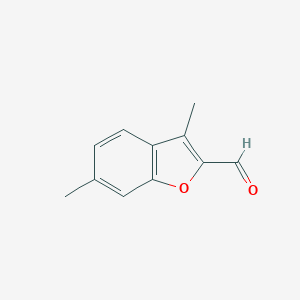
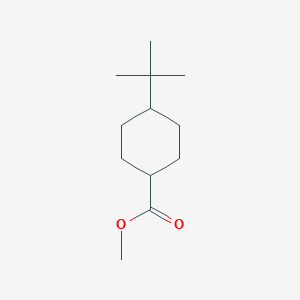
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
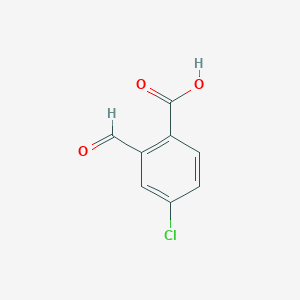
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
